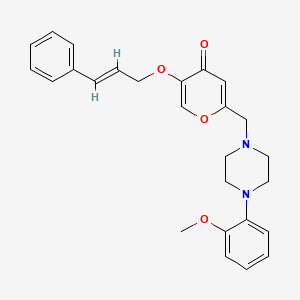

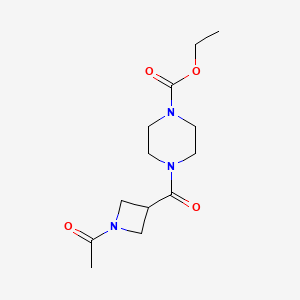

![molecular formula C26H37N3O5S2 B3008254 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-82-5](/img/structure/B3008254.png)

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic thienopyridine core and various substituents. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target molecule.

Synthesis Analysis

The synthesis of related thienopyridine derivatives typically involves cyclocondensation reactions, as seen in the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates involves the reaction of dihydrothiophenecarbonitriles with ethyl acetoacetate . These methods suggest that the target compound could be synthesized through a multi-step process involving the formation of a thienopyridine core followed by functionalization with the appropriate sulfamoyl and benzamido substituents.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is often characterized by X-ray crystallography, as demonstrated by the analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates . These studies reveal the presence of intramolecular hydrogen bonding, which is likely to influence the molecular conformation and stability of the compounds. The target molecule may exhibit similar intramolecular interactions, affecting its overall molecular geometry and reactivity.

Chemical Reactions Analysis

The reactivity of thienopyridine derivatives can be influenced by the presence of various functional groups. For instance, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives indicates that the thienopyridine core can undergo transformations under the action of nitrogen-containing binucleophiles. The target compound, with its benzamido and sulfamoyl groups, may also participate in similar reactions, potentially leading to the formation of new bicyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives can be deduced from their molecular structure. The presence of multiple substituents can lead to a variety of intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, which can influence the compound's solubility, melting point, and crystal packing . The target compound's bulky tert-butyl and tetramethyl groups may impart steric hindrance, affecting its reactivity and physical state. Additionally, the presence of the sulfamoyl group could introduce additional hydrogen bonding capabilities, potentially altering the compound's solubility in different solvents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The compound is involved in research exploring novel synthetic routes and chemical reactivities. For instance, studies have demonstrated efficient methods for the synthesis of highly functionalized tetrahydropyridines and pyridines, showcasing the compound's role in generating new chemical entities with potential applications in material science and as precursors in organic synthesis. These methodologies emphasize regioselectivity, diastereoselectivity, and the exploration of new chemical transformations (Zhu et al., 2003), (Bakhite et al., 2005).

Propiedades

IUPAC Name |

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N3O5S2/c1-8-10-15-29(7)36(32,33)18-13-11-17(12-14-18)22(30)27-23-20(24(31)34-9-2)19-16-25(3,4)28-26(5,6)21(19)35-23/h11-14,28H,8-10,15-16H2,1-7H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOUWQKNIMBPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

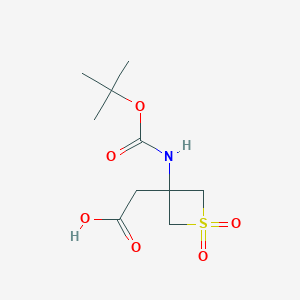

![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)

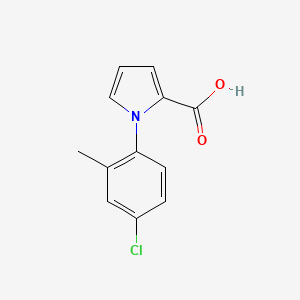

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)

![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)